5-Hydroxy Lenalidomide: Exclusive Detection in Urine of Lenalidomide-Responsive Multiple Myeloma Patients
In a retrospective study of 20 multiple myeloma patients receiving lenalidomide maintenance therapy, 5-hydroxy-lenalidomide was detected exclusively in the urine of patients with effective treatment response (stable or improved disease), whereas a distinct metabolite, denitrified-2 glutarimide, was only found in the urine of ineffective and stable patients [1]. This binary presence/absence pattern in clinical samples provides a differentiation basis for hydroxy lenalidomide as a potential efficacy-associated metabolite compared to other lenalidomide metabolites.
| Evidence Dimension | Presence in urine of lenalidomide-treated multiple myeloma patients by response category |
|---|---|
| Target Compound Data | 5-Hydroxy-lenalidomide detected only in urine of effective patients |
| Comparator Or Baseline | Denitrified-2 glutarimide detected only in urine of ineffective and stable patients |
| Quantified Difference | Binary classification: effective vs. ineffective/stable groups |
| Conditions | UPLC-TOF-MS/MS analysis of urine samples from 20 multiple myeloma patients on lenalidomide maintenance therapy |
Why This Matters
This exclusive detection pattern positions hydroxy lenalidomide as a candidate biomarker for lenalidomide efficacy, which may guide procurement for translational research into drug resistance mechanisms.
- [1] Zhan, X., et al. (2024). Detection of lenalidomide metabolites in urine to discover drug-resistant compounds. Clinica Chimica Acta, 552, 117678. View Source
